(Z)-N-(1-(1-cyano-2-((2-methoxyethyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)-3-nitrobenzamide
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Overview
Description
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The amino group could participate in reactions with acids, the cyano group could undergo transformations to form other functional groups, and the nitro group could be reduced to an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of polar functional groups like the amide and nitro groups could make this compound soluble in polar solvents .Scientific Research Applications
Synthesis and Characterization
- The compound has been involved in the synthesis of complex molecules, such as zinc phthalocyanines substituted with benzenesulfonamide derivatives containing Schiff base. These complexes show potential as photosensitizers for photodynamic therapy, a cancer treatment method, due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Chemical Reactivity and Stability
- A study on the reductive chemistry of a structurally similar compound, 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, provided insights into the electron-affinic properties and the cytotoxic behavior of its reduction products, which can be extrapolated to enhance the understanding of similar nitrobenzamide derivatives (Palmer, van Zijl, Denny, & Wilson, 1995).
Antimicrobial and Antioxidant Properties
- Derivatives of (Z)-N-(1-(1-cyano-2-((2-methoxyethyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)-3-nitrobenzamide have been studied for their antimicrobial and antioxidant activities, with specific analogs showing significant hydrogen peroxide scavenging activity, indicating potential applications in managing oxidative stress-related conditions (Malhotra, Monga, Sharma, Sahu, Sharma, Jain, & Deep, 2013).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(3Z)-3-[1-cyano-2-(2-methoxyethylamino)-2-oxoethylidene]isoindol-1-yl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O5/c1-31-10-9-23-21(28)17(12-22)18-15-7-2-3-8-16(15)19(24-18)25-20(27)13-5-4-6-14(11-13)26(29)30/h2-8,11H,9-10H2,1H3,(H,23,28)(H,24,25,27)/b18-17- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHNYAJYXSYLGF-ZCXUNETKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=C1C2=CC=CC=C2C(=N1)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNC(=O)/C(=C\1/C2=CC=CC=C2C(=N1)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(1-(1-cyano-2-((2-methoxyethyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)-3-nitrobenzamide |
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